3-Bromo-2-pivaloylamino-6-picoline
Description
3-Bromo-2-pivaloylamino-6-picoline is a brominated pyridine derivative featuring a methyl group at the 6-position, a bromine atom at the 3-position, and a pivaloylamino (tert-butyl carboxamide) substituent at the 2-position.
The molecular formula is estimated as C₁₁H₁₄BrN₂O, with a molecular weight of approximately 285.15 g/mol. The tert-butyl group in the pivaloylamino moiety increases hydrophobicity compared to amino-substituted analogs, which may affect solubility in polar solvents .
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
N-(3-bromo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15BrN2O/c1-7-5-6-8(12)9(13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
KIWYNAFZWRNSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include brominated picolines with varying substituents (amino, nitro, chloro, fluoro). The table below summarizes their molecular features:
*Inferred data due to absence in provided evidence.
Physicochemical Properties
- Solubility: Amino-substituted derivatives (e.g., 5-Amino-2-bromo-6-picoline) are more soluble in polar solvents (water, ethanol) due to hydrogen bonding, while the hydrophobic pivaloylamino group in the target compound favors organic solvents (DCM, toluene) .
- Thermal Stability : Nitro-substituted compounds () may exhibit lower thermal stability due to the nitro group’s propensity for decomposition, whereas the tert-butyl group in the target compound enhances thermal resistance .
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